molecular formula C16H26N4O B2671215 1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-2-cyclopentylethanone CAS No. 1286697-64-0

1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-2-cyclopentylethanone

Cat. No.: B2671215
CAS No.: 1286697-64-0
M. Wt: 290.411
InChI Key: RABQKFKWXWEMAG-UHFFFAOYSA-N
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Description

The compound “1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-2-cyclopentylethanone” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceuticals and other biologically active compounds . The compound also contains a pyrazole ring, which is a type of aromatic organic compound that often exhibits pharmacological activities .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the piperazine ring, possibly through a reaction involving a diamine and a dihalide . The pyrazole ring could be formed through a condensation reaction of a hydrazone and a α,β-unsaturated carbonyl compound .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The piperazine ring is a six-membered ring with two nitrogen atoms opposite each other. The pyrazole ring is a five-membered ring with three carbon atoms and two nitrogen atoms .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The piperazine ring, for example, is often involved in reactions with carboxylic acids to form amides . The pyrazole ring could potentially undergo reactions at the nitrogen atoms, such as alkylation .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the presence of any functional groups. For example, the presence of the piperazine ring could make the compound more soluble in water .

Scientific Research Applications

Pain Management

The synthesis and pharmacological activity of a new series of pyrazoles, including a compound identified as a σ1 receptor (σ1R) antagonist clinical candidate for the treatment of pain, were reported. This compound, characterized by its outstanding aqueous solubility and high permeability in Caco-2 cells, demonstrated antinociceptive properties in various models, making it a potential candidate for pain management applications (Díaz et al., 2020).

Antibacterial and Biofilm Inhibition

A study on novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker explored their antibacterial efficacies and biofilm inhibition activities. One particular compound showed superior antibacterial efficacy and biofilm inhibition activity compared to the reference drug Ciprofloxacin, highlighting its potential as a potent antibacterial agent and biofilm inhibitor (Mekky & Sanad, 2020).

Synthesis of Novel Compounds

Research into the synthesis of novel compounds using 1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-2-cyclopentylethanone as a precursor or structural motif has led to the development of a variety of compounds with potential biological activities. These studies focus on creating innovative structures that could serve as the basis for further pharmacological exploration. For instance, the synthesis of 1,4-bis[(2-(pyrazolyl)benzofuran-5-yl)methyl]piperazines and their derivatives showed promising antibacterial and cytotoxic activities, indicating their potential in drug discovery and development (Rajkumar, Kamaraj, & Krishnasamy, 2014).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Many drugs that contain a piperazine ring work by interacting with neurotransmitter receptors in the brain .

Future Directions

Future research on this compound could involve studying its potential uses in medicine or other fields. This could involve testing its biological activity, studying its mechanism of action, and optimizing its structure for better activity or fewer side effects .

Properties

IUPAC Name

2-cyclopentyl-1-[4-(2-pyrazol-1-ylethyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N4O/c21-16(14-15-4-1-2-5-15)19-11-8-18(9-12-19)10-13-20-7-3-6-17-20/h3,6-7,15H,1-2,4-5,8-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RABQKFKWXWEMAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(=O)N2CCN(CC2)CCN3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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